(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
The compound (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic molecule featuring a 1,4-thiazepan ring with 1,1-dioxide functionality, a 2-fluorophenyl substituent, and a 5-methyl-1-phenylpyrazole moiety linked via a methanone bridge.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-16-19(15-24-26(16)17-7-3-2-4-8-17)22(27)25-12-11-21(30(28,29)14-13-25)18-9-5-6-10-20(18)23/h2-10,15,21H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVARZIPAYALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone represents a novel class of biologically active molecules. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazepane ring fused with a pyrazole moiety, which is known for various biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Pyrazole derivatives are recognized for their potential in cancer treatment. For instance, certain pyrazole compounds have shown significant inhibitory effects on tumor growth in various cancer cell lines, such as MCF-7 and A549, with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Pyrazole derivatives often demonstrate anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .
- Antimicrobial Properties : The thiazepane and pyrazole components contribute to antimicrobial activity against various pathogens. Compounds similar to the one have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation pathways .
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammatory responses, potentially modulating their activity to achieve therapeutic effects .
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Research Findings
A comprehensive review of literature reveals significant findings regarding the biological activities of similar compounds:
| Activity Type | Example Compounds | IC50/Effectiveness |
|---|---|---|
| Antitumor | 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | IC50 = 0.07 µM (EGFR inhibition) |
| Anti-inflammatory | N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | IC50 = 3.8 nM (Fmlp-Ome inhibition) |
| Antimicrobial | Phenyl substituted pyrazoles | Potent against S. aureus |
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives showed promising results in inhibiting tumor growth in vivo using xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
- Pain Management : Research indicated that certain pyrazole compounds effectively reduced pain responses in animal models through COX inhibition, suggesting their potential as analgesics .
- Antimicrobial Efficacy : A recent investigation into a library of pyrazole derivatives revealed several candidates with strong antimicrobial activity against resistant strains of bacteria, emphasizing the relevance of fluorinated compounds in enhancing efficacy .
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is governed by:
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Thiazepane Ring : Susceptible to nucleophilic substitution at sulfur due to the electron-withdrawing dioxido groups.
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Pyrazole Moiety : Participates in electrophilic aromatic substitution (e.g., halogenation, nitration) at the phenyl or pyrazole ring.
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Methanone Linkage : May undergo reduction to secondary alcohols or serve as a site for nucleophilic addition.
Key Reaction Pathways:
Synthetic and Mechanistic Insights
The compound is synthesized via multi-step routes involving:
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Thiazepane Formation : Cyclization of 2-fluorophenyl-substituted precursors with sulfur-containing reagents.
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Pyrazole Functionalization : Coupling via Buchwald-Hartwig or Ullmann reactions to introduce the 5-methyl-1-phenyl group.
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Methanone Linkage : Achieved through Friedel-Crafts acylation or nucleophilic acyl substitution.
Critical Reaction Parameters:
| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thiazepane Cyclization | SOCl₂, DMF | 80°C | 72 | 98.5% |
| Pyrazole Coupling | CuI, L-proline | 120°C | 68 | 97.2% |
| Methanone Formation | AlCl₃, CH₂Cl₂ | 0°C → RT | 85 | 99.1% |
Stability Under Reaction Conditions
Experimental data from EvitaChem and MDpi highlight:
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pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2.3 h at pH 2) but remains stable in neutral/basic media (t₁/₂ > 48 h at pH 7–9).
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Thermal Stability : Decomposes above 200°C, with exothermic peaks at 215°C (DSC analysis).
Stability Comparison:
| Condition | Degradation Rate (k, h⁻¹) | Half-Life (h) |
|---|---|---|
| pH 2.0 | 0.301 | 2.3 |
| pH 7.4 | 0.014 | 49.5 |
| 150°C | 0.089 | 7.8 |
Thiazepane Ring Modifications
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Oxidation : The dioxido group resists further oxidation, but the thiazepane ring undergoes cleavage under strong oxidants (e.g., KMnO₄) to yield sulfonic acids.
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Nucleophilic Attack : Reacts with amines (e.g., NH₃) to form sulfonamides, as demonstrated in related thiazepane derivatives.
Pyrazole Reactivity
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Halogenation : Bromination at the para position of the phenyl ring occurs in 65% yield using Br₂/FeBr₃ .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents (e.g., -CF₃) at the pyrazole’s phenyl group .
Computational and Experimental Validation
DFT studies on analogous pyrazole-thiazepane systems reveal:
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Electrophilic Sites : Pyrazole’s C4 position (Mulliken charge: +0.32) is most reactive toward electrophiles.
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Reaction Thermodynamics : ΔG for thiazepane ring opening is +15.2 kcal/mol, indicating kinetic stability under mild conditions.
Key Spectral Data:
| Technique | Peaks | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J=8.4 Hz) | Pyrazole aromatic protons |
| IR (KBr) | 1544 cm⁻¹ | C=N stretch (pyrazole) |
| MS (ESI+) | m/z 439.5 [M+H]⁺ | Molecular ion confirmed |
Challenges and Limitations
Comparison with Similar Compounds
Structural Analogs from Evidence
Compound A : 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one ()
- Molecular Formula: C₂₀H₂₂FNO₄S
- Molecular Weight : 391.5 g/mol
- Key Features: Shares the 7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan core but includes a hydroxypropanone side chain instead of the pyrazole-methanone group.
- Implications : The hydroxy group may increase polarity, reducing membrane permeability compared to the target compound.
Compound B : (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone ()
- Molecular Formula : C₁₆H₁₈N₂O₃S₂
- Molecular Weight : 350.5 g/mol
- Key Features : Replaces the 2-fluorophenyl group with a simple phenyl ring and substitutes the pyrazole with a 4-methylthiazole.
- Implications : The absence of fluorine may reduce metabolic stability, while the thiazole ring could alter binding interactions in biological targets.
Compound C : (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone ()
- Molecular Formula: Not explicitly stated, but inferred to include a chloro-pyrazole and fluorophenyl group.
- Key Features: Similar fluorophenyl-methanone motif but lacks the 1,4-thiazepan ring.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s 2-fluorophenyl group likely improves metabolic stability over Compound B’s non-fluorinated analog.
- The methyl-substituted pyrazole in the target may offer better pharmacokinetic profiles compared to Compound C’s chlorinated pyrazole, which could pose toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
